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Compound of Interest

Compound Name: Dichloroacetyl chloride

Cat. No.: B046642

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for dichloroacetyl chloride (C2HCI30), complete with experimental
protocols and a logical workflow for spectroscopic analysis.

This technical guide provides a comprehensive overview of the key spectroscopic data for
dichloroacetyl chloride, a crucial reagent and building block in organic synthesis. The
information is intended for researchers, scientists, and professionals in drug development and
related fields who require a detailed understanding of the structural and analytical
characteristics of this compound.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from *H NMR, 13C
NMR, IR, and Mass Spectrometry analyses of dichloroacetyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
. . . Instrument
Chemical Shift (8) Multiplicity Solvent
Frequency
6.133 ppm Singlet CDCls 300 MHz
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13C NMR Data

Carbon Atom Chemical Shift () Solvent
-CHCI:z ~65-75 ppm (estimated) CDCls
-C(O)Cl ~165-175 ppm (estimated) CDCls

Note: Experimental 13C NMR data for dichloroacetyl chloride is not readily available in the
public domain. The chemical shifts provided are estimates based on typical ranges for carbons
alpha to chlorine atoms and acyl chloride carbonyl carbons.

Infrared (IR) Spectroscopy

The following prominent absorption peaks are for dichloroacetyl chloride in the gas phase.[1]

Wavenumber (cm—?) Assignment
1814 C=0 stretch
1236 C-H bend
825 C-Cl stretch
768 C-Cl stretch

Mass Spectrometry (MS)

The following table lists the major fragments observed in the electron ionization (EI) mass
spectrum of dichloroacetyl chloride.[2]
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miz Relative Intensity (%) Proposed Fragment

83 100.0 [CHCI2]*

85 61.7 [CH37Cl2]*

111 10.1 [CHCI2CO]*

63 43.7 [cOCI]*

47 8.4 [CCIl*

146 1.7 [C2HCIs0]* (Molecular lon)
148 1.7 [C2H35CL237CIO]* (M+2)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Approximately 5-10 mg of dichloroacetyl chloride is dissolved in ~0.6-0.7 mL of
deuterated chloroform (CDCIs) within a clean, dry 5 mm NMR tube.[3]

o The solution is thoroughly mixed to ensure homogeneity.
¢ Instrument Parameters (*H NMR):
o The *H NMR spectrum is acquired on a 300 MHz NMR spectrometer.[2]
o A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
o The chemical shifts are referenced to the residual solvent peak of CDCls (0 7.26 ppm).

¢ Instrument Parameters (13C NMR):
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o The 13C NMR spectrum is acquired on a spectrometer operating at a corresponding
frequency (e.g., 75 MHz for a 300 MHz 1H instrument).

o Proton decoupling is employed to simplify the spectrum to single lines for each carbon
environment.

o The chemical shifts are referenced to the solvent peak of CDCls (d 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid):

o Asingle drop of pure dichloroacetyl chloride is placed on the surface of a clean, dry salt
plate (e.g., NaCl or KBr).[2]

o A second salt plate is carefully placed on top to create a thin liquid film between the plates.
e Instrument Parameters:
o The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

o Abackground spectrum of the clean, empty salt plates is recorded prior to the sample
scan.

o The sample spectrum is then acquired, typically over the range of 4000-400 cm~1. The
background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction (for a volatile liquid):

o A small amount of dichloroacetyl chloride is introduced into the mass spectrometer via a
direct insertion probe or a gas chromatography (GC) inlet for volatile liquids.

o For GC-MS, a dilute solution in a volatile organic solvent is injected into the GC, and the
compound is separated before entering the mass spectrometer.

 Instrument Parameters (Electron lonization - EI):
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[e]

The mass spectrum is obtained using an electron ionization source.

o

A standard electron energy of 70 eV is used to induce fragmentation.[2]

[¢]

The source and sample temperatures are maintained at elevated levels (e.g., 260 °C and
180 °C, respectively) to ensure the sample is in the gas phase.[2]

[¢]

The mass analyzer scans a range of m/z values to detect the parent ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like dichloroacetyl chloride.
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Caption: Logical workflow for the spectroscopic analysis of dichloroacetyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Dichloroacetyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046642#spectroscopic-data-for-dichloroacetyl-
chloride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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